3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
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Description
3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide, commonly referred to as CMPMA, is a small molecule amide with a variety of applications in the fields of chemistry and biochemistry. CMPMA has been used as a substrate for a wide range of enzymatic reactions and has been studied for its potential therapeutic applications. CMPMA has also been used as a model compound for studying the mechanism of action of various drugs and for investigating the biochemical and physiological effects of drugs.
Scientific Research Applications
Chemical Synthesis and Structure Determination
Research has demonstrated the synthesis of compounds with the structure similar to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, emphasizing their chemical synthesis and structure elucidation. For example, the synthesis of 2-{(R)-1-[(S)-1-(2-Methoxy-5-methylphenyl)-2-phenylethylamino]butyl}-4-methylphenol, which involves complex chemical processes to determine the absolute configuration of stereogenic centers, highlights the intricate methods used in chemical synthesis (Guangyou Zhang et al., 2007).
Antimicrobial Activities
Some derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, N/C-4 substituted azetidin-2-ones, including 3-chloro derivatives, were synthesized and showed potent antimicrobial activity against several microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans (A. Halve et al., 2007). This research contributes to the development of new antimicrobial agents.
Antifungal and Antibacterial Agents
The chemical framework of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and its derivatives have been explored for potential antibacterial and antifungal applications. Studies have synthesized novel derivatives showing significant activities, suggesting the chemical backbone's potential in developing new antimicrobial therapies (M. Helal et al., 2013).
Bioevaluation Studies
Compounds structurally related to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide have undergone bioevaluation for various activities, including nematicidal activity against root knot nematode (Meloidogyne javanica). Such studies indicate the potential agricultural applications of these compounds (Sumona Kumari et al., 2014).
properties
IUPAC Name |
3-chloro-N-(2-methoxy-5-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNHINTXBDHHIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400166 |
Source
|
Record name | 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | |
CAS RN |
349122-20-9 |
Source
|
Record name | 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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